An In-depth Technical Guide to (S,R,S)-AHPC-Me-N3: A Core Component for Targeted Protein Degradation
An In-depth Technical Guide to (S,R,S)-AHPC-Me-N3: A Core Component for Targeted Protein Degradation
Disclaimer: The molecule specified as "(S)-(S,R,S,R)-AHPC-Me-N3" is not found in readily available scientific literature. It is presumed that the intended molecule is an azide-functionalized derivative of the well-characterized von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC-Me , which possesses the active stereochemistry for VHL binding. This guide is constructed based on this assumption and provides a comprehensive overview of its role in the synthesis and characterization of Proteolysis Targeting Chimeras (PROTACs).
Introduction to (S,R,S)-AHPC-Me-N3 and its Role in PROTAC Technology
(S,R,S)-AHPC-Me-N3 is a functionalized small molecule designed to serve as a critical building block in the development of PROTACs. PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins of interest.
The (S,R,S)-AHPC core is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The methyl group can enhance binding or modify physicochemical properties, and the terminal azide group (-N3) provides a reactive handle for "click chemistry," a highly efficient and specific conjugation method. This allows for the straightforward attachment of a linker and a ligand for a target protein, forming a complete PROTAC.
The primary function of the (S,R,S)-AHPC-Me-N3 moiety within a PROTAC is to recruit the VHL E3 ligase complex. This induced proximity between the target protein and the E3 ligase facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
Quantitative Data Summary
The efficacy of a VHL ligand is paramount to the performance of the resulting PROTAC. Key parameters include its binding affinity to VHL and the degradation efficiency of the final PROTAC construct. The following tables summarize relevant quantitative data for the core (S,R,S)-AHPC ligand (also known as VH032) and PROTACs utilizing this scaffold. The binding affinity of the azide-functionalized derivative is expected to be comparable to the parent compound.
Table 1: VHL Ligand Binding Affinities
| Ligand | Alias | Binding Affinity (Kd) to VHL | Binding Affinity (IC50) | Key Features |
| (S,R,S)-AHPC | VH032 | 185 nM | - | A potent and selective VHL ligand widely used in PROTACs. |
| VH101 | - | 44 nM | - | A high-affinity VHL ligand developed through structure-guided design. |
| VH298 | - | 80-90 nM | - | A high-affinity VHL ligand with good cellular permeability. |
Table 2: Performance of (S,R,S)-AHPC-Based PROTACs
| PROTAC Name | Target Protein(s) | E3 Ligase Recruited | Cell Line(s) | DC50 | Dmax |
| ARV-771 | BRD2/3/4 | VHL | Castration-Resistant Prostate Cancer (CRPC) cell lines (22Rv1, VCaP) | <1 nM | >95% |
| GMB-475 | BCR-ABL1 | VHL | Ba/F3 | 1.11 µM | Not Reported |
DC50: The concentration of the PROTAC that induces 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.
Signaling Pathways and Experimental Workflows
The mechanism of action of a PROTAC involves the formation of a ternary complex and subsequent ubiquitination and degradation of the target protein. The characterization of a PROTAC relies on a series of well-defined experimental workflows.
